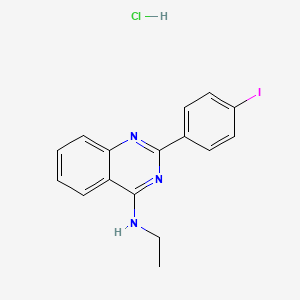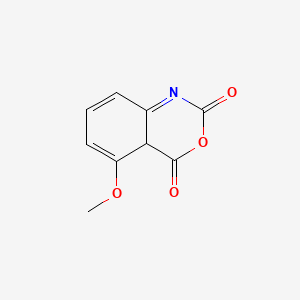![molecular formula C19H27N6O6+ B12362210 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12362210.png)
7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid is a complex organic molecule with significant applications in various fields. It is known for its unique structure, which combines a purine derivative with a nicotinic acid moiety. This compound is often studied for its potential therapeutic properties and its role in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid involves multiple stepsThe final step involves the coupling of the purine derivative with pyridine-3-carboxylic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions to ensure high yield and purity. The process often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid: has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of purine chemistry and reaction mechanisms.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
Xanthinol: A similar compound with a purine structure, used in studies of vasodilation and cognitive enhancement.
Xanthinol nicotinate: Another related compound, known for its use in improving blood flow and treating peripheral vascular diseases
Uniqueness
What sets 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid apart is its unique combination of a purine derivative and nicotinic acid. This structure provides it with distinct biochemical properties and potential therapeutic applications that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C19H27N6O6+ |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H22N5O4.C6H5NO2/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;8-6(9)5-2-1-3-7-4-5/h8-10,19-20H,4-7H2,1-3H3;1-4H,(H,8,9)/q+1; |
Clave InChI |
VTJACYSKQPDANE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(CN(C)CCO)O.C1=CC(=CN=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


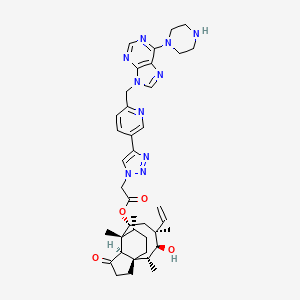
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)

![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)
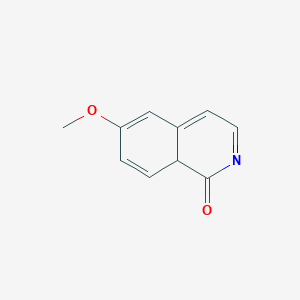
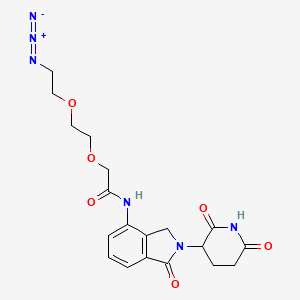
![6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene](/img/structure/B12362152.png)
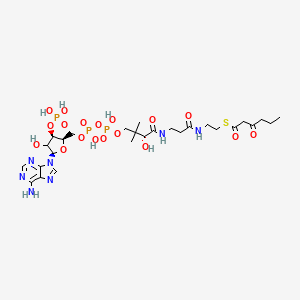
![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12362170.png)

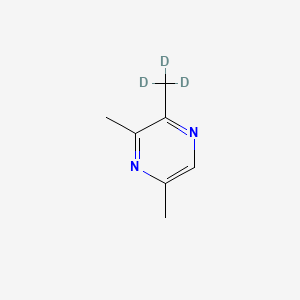
![trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12362183.png)
